molecular formula C7H2Cl2F3NO2 B1298443 2,4-Dichloro-5-nitrobenzotrifluoride CAS No. 400-70-4

2,4-Dichloro-5-nitrobenzotrifluoride

Cat. No.: B1298443
CAS No.: 400-70-4
M. Wt: 259.99 g/mol
InChI Key: VLVNHMVSVDVAOA-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitrobenzotrifluoride: is an organic compound with the molecular formula C7H2Cl2F3NO2 . It is a light yellow to orange crystalline solid that is insoluble in water but soluble in organic solvents such as methanol. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dichloro-5-nitrobenzotrifluoride typically involves a two-step process: fluorination and nitration.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and advanced separation techniques to optimize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-nitrobenzotrifluoride undergoes various chemical reactions, including:

  • Substitution Reactions:

  • Reduction Reactions:

      Reagents: Reducing agents such as hydrogen gas or metal hydrides

      Conditions: Conducted under controlled temperature and pressure

      Products: Amino derivatives of this compound.

  • Oxidation Reactions:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-nitrobenzotrifluoride is primarily based on its ability to undergo nucleophilic substitution reactions. The nitro group and the trifluoromethyl group enhance the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles. This property is exploited in the synthesis of various derivatives with specific biological activities .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzotrifluoride
  • 2-Chloro-5-nitrobenzotrifluoride
  • 4-Chloro-3-nitrobenzotrifluoride
  • 4-Chloro-3,5-dinitrobenzotrifluoride

Comparison: 2,4-Dichloro-5-nitrobenzotrifluoride is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of electrophilicity and stability, making it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

1,5-dichloro-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVNHMVSVDVAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347412
Record name 2,4-Dichloro-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-70-4
Record name 2,4-Dichloro-5-nitrobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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